(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034578-60-2
VCID: VC6697377
InChI: InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3
SMILES: COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034578-60-2

Cat. No.: VC6697377

Molecular Formula: C19H20N4O4

Molecular Weight: 368.393

* For research use only. Not for human or veterinary use.

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034578-60-2

Specification

CAS No. 2034578-60-2
Molecular Formula C19H20N4O4
Molecular Weight 368.393
IUPAC Name (6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3
Standard InChI Key SKWZYSHTGDHCRW-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features three distinct structural components:

  • 6-Methoxy-1H-indol-2-yl group: A bicyclic aromatic system with a methoxy substituent at the 6-position of the indole ring. Indole derivatives are widely recognized for their role in bioactive molecules, particularly in kinase inhibition and neurotransmitter modulation.

  • Pyrrolidin-1-yl group: A five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives frequently serve as conformational rigidifiers in drug design, enhancing binding affinity to biological targets.

  • 3-Methoxypyrazin-2-yloxy substituent: A pyrazine ring substituted with a methoxy group at the 3-position, connected via an ether linkage to the pyrrolidine ring. Pyrazine derivatives are associated with antimicrobial and anticancer activities .

The methanone bridge (-CO-) links the indole and pyrrolidine groups, creating a planar carbonyl center that may influence electronic distribution and intermolecular interactions.

Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₉H₂₂N₄O₅
Molecular weight386.41 g/mol
IUPAC name(6-Methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yloxy)pyrrolidin-1-yl]methanone
Key functional groupsMethanone, indole, pyrrolidine, pyrazine, ether

Note: Values derived from structural analysis due to absence of experimental data in reviewed sources.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Based on analogous compounds , the synthesis likely involves sequential coupling reactions:

  • Indole segment preparation:

    • Methoxylation of indole at the 6-position via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

    • Functionalization at the 2-position for subsequent methanone formation.

  • Pyrrolidine-pyrazine segment synthesis:

    • Introduction of the pyrazin-2-yloxy group to pyrrolidine through Mitsunobu or Ullmann coupling.

    • Methoxylation of the pyrazine ring under basic conditions.

  • Final assembly:

    • Coupling of the indole and pyrrolidine fragments via a carbonyl bridge using Schlenk techniques or acid chloride intermediates.

Challenges and Optimization

  • Steric hindrance: The 3-methoxy group on pyrazine may complicate etherification reactions, necessitating protective group strategies.

  • Regioselectivity: Ensuring proper orientation during indole functionalization requires careful catalyst selection.

Biological Activity Predictions

Target Hypothesis

Structural analogs suggest potential interactions with:

  • Kinase enzymes: Indole-methanone derivatives demonstrate ATP-competitive binding in kinases such as JAK2 and CDK4/6.

  • GPCRs: Pyrrolidine-containing compounds frequently target serotonin and dopamine receptors.

  • Microbial enzymes: Pyrazine ethers exhibit inhibitory effects on bacterial dihydrofolate reductase .

Pharmacokinetic Considerations

ParameterPredictionRationale
Lipophilicity (LogP)~2.8Methoxy groups counterbalance pyrrolidine hydrophilicity
SolubilityModerate aqueousPolar carbonyl and ether linkages
Metabolic stabilityCYP3A4 susceptibilityMethoxy groups prone to demethylation

Comparative Analysis with Structural Analogs

Analog 1: (6-Methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

FeatureQuery CompoundAnalog 1
HeterocyclePyrrolidinePiperidine
Aromatic substituent3-MethoxypyrazinePyrimidine
Molecular weight386.41 g/mol352.39 g/mol
Reported activityHypothesized kinase inhibitionAnticancer (in vitro)

Analog 2: (6-Methoxy-1H-indol-2-yl)-[5-(2-piperidin-1-yl-ethoxy)-1H-indol-2-yl]-methanone

  • Key difference: Bis-indole structure vs. indole-pyrrolidine scaffold.

  • Activity: Demonstrated serotonin receptor affinity (EC₅₀ = 120 nM) .

Research Gaps and Future Directions

  • Synthetic validation: Requires experimental confirmation of proposed routes.

  • In vitro profiling: Priority targets include kinase inhibition assays and antimicrobial screens.

  • ADMET optimization: Structural modifications to enhance metabolic stability while retaining activity.

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